![molecular formula C19H20N2O4 B268750 Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate, also known as MIACB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MIACB belongs to the class of carbamate compounds and is synthesized using a specific method.
Wirkmechanismus
Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate exerts its biological effects by inhibiting specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation, and also inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and also exhibit anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, and it has a high purity level. However, Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate. One potential direction is the synthesis of Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate derivatives with enhanced biological activity. Another direction is the use of Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate as a fluorescent probe for detecting specific biological molecules. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate involves the reaction of 4-aminobenzoyl chloride with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting product with methyl benzoate. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various biologically active compounds, including anticancer agents, antitumor agents, and antimicrobial agents. Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate has also been studied for its potential use as a fluorescent probe for detecting specific biological molecules.
Eigenschaften
Produktname |
Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate |
---|---|
Molekularformel |
C19H20N2O4 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
methyl 3-[[4-(2-methylpropanoylamino)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)17(22)20-15-7-9-16(10-8-15)21-18(23)13-5-4-6-14(11-13)19(24)25-3/h4-12H,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
QSEYUTUWHWJSJR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.